molecular formula C13H16ClNO3 B14900408 N-(2-chloro-4,5-dimethoxyphenyl)-3-methylbut-2-enamide

N-(2-chloro-4,5-dimethoxyphenyl)-3-methylbut-2-enamide

Cat. No.: B14900408
M. Wt: 269.72 g/mol
InChI Key: JNLOXNQMCIARGT-UHFFFAOYSA-N
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Description

N-(2-chloro-4,5-dimethoxyphenyl)-3-methylbut-2-enamide is an organic compound characterized by the presence of a chloro-substituted dimethoxyphenyl group attached to a methylbutenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4,5-dimethoxyphenyl)-3-methylbut-2-enamide typically involves the reaction of 2-chloro-4,5-dimethoxyaniline with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4,5-dimethoxyphenyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(2-chloro-4,5-dimethoxyphenyl)-3-methylbut-2-enamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,5-dimethoxyphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-4,5-dimethoxyphenyl)-3-methylbut-2-enamide stands out due to its specific structural features, such as the combination of a chloro-substituted dimethoxyphenyl group with a methylbutenamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

N-(2-chloro-4,5-dimethoxyphenyl)-3-methylbut-2-enamide

InChI

InChI=1S/C13H16ClNO3/c1-8(2)5-13(16)15-10-7-12(18-4)11(17-3)6-9(10)14/h5-7H,1-4H3,(H,15,16)

InChI Key

JNLOXNQMCIARGT-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NC1=CC(=C(C=C1Cl)OC)OC)C

Origin of Product

United States

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